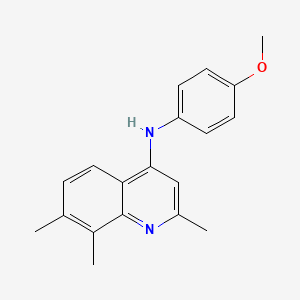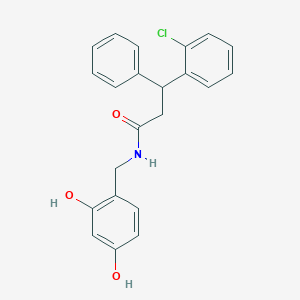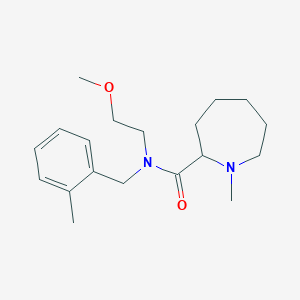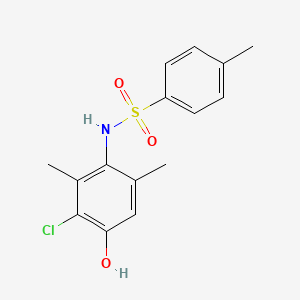
N-(4-methoxyphenyl)-2,7,8-trimethyl-4-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2,7,8-trimethyl-4-quinolinamine, also known as methoxytacrine, is a synthetic compound that belongs to the class of acetylcholinesterase inhibitors. It was first synthesized in the late 1970s as a potential treatment for Alzheimer's disease, a neurodegenerative disorder characterized by the progressive loss of cognitive function. Since then, methoxytacrine has been extensively studied for its pharmacological properties and therapeutic potential.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-2,7,8-trimethyl-4-quinolinaminene involves the binding of the molecule to the active site of acetylcholinesterase, where it forms a stable complex that prevents the enzyme from hydrolyzing acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, which can stimulate cholinergic receptors and enhance neurotransmission.
Biochemical and Physiological Effects:
Methoxytacrine has been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the enhancement of cholinergic neurotransmission, and the modulation of glutamatergic and GABAergic signaling. It has also been reported to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methoxytacrine has several advantages for use in laboratory experiments, including its high potency and selectivity for acetylcholinesterase, its ability to penetrate the blood-brain barrier, and its well-characterized pharmacological profile. However, it also has some limitations, such as its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Direcciones Futuras
There are several potential future directions for research on N-(4-methoxyphenyl)-2,7,8-trimethyl-4-quinolinaminene, including:
1. Further studies on its mechanism of action and interactions with other neurotransmitter systems.
2. Development of new analogs with improved pharmacological properties and reduced toxicity.
3. Investigation of its potential therapeutic applications for other neurological disorders, such as Parkinson's disease and schizophrenia.
4. Exploration of its effects on neuroinflammation and oxidative stress, and their implications for neurodegenerative diseases.
5. Examination of its potential as a diagnostic tool for Alzheimer's disease, based on its ability to enhance cholinergic neurotransmission.
In conclusion, N-(4-methoxyphenyl)-2,7,8-trimethyl-4-quinolinaminene is a synthetic compound that has been extensively studied for its pharmacological properties and therapeutic potential in the treatment of Alzheimer's disease. Its ability to inhibit acetylcholinesterase and enhance cholinergic neurotransmission make it a valuable research tool in the field of neuroscience. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Methoxytacrine can be synthesized through a multistep process that involves the reaction of 4-methoxyaniline with 2,7,8-trimethyl-1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The resulting intermediate is then subjected to a series of chemical transformations, including oxidation, cyclization, and methylation, to yield the final product.
Aplicaciones Científicas De Investigación
Methoxytacrine has been widely used as a research tool in the field of neuroscience, particularly in the study of acetylcholine signaling and its role in cognitive function. It has been shown to enhance cholinergic neurotransmission by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. This leads to an increase in the concentration of acetylcholine, which can improve memory and learning in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2,7,8-trimethylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-12-5-10-17-18(11-13(2)20-19(17)14(12)3)21-15-6-8-16(22-4)9-7-15/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXISSIFOFZJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=C2C=C1)NC3=CC=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5668728.png)
![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-1-methylazepane](/img/structure/B5668731.png)
![N,N-dimethyl-3-{2-[1-(3-methyl-4-pyridinyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5668736.png)


![1-{3-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B5668771.png)

![3,4-dihydroisoquinolin-2(1H)-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5668783.png)
![7-[(4-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5668791.png)
![2-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5668803.png)

![N-{(3R,5S)-5-[(diethylamino)carbonyl]-1-methylpyrrolidin-3-yl}-8-fluoroquinoline-2-carboxamide](/img/structure/B5668815.png)
![4-[4-(dimethylamino)benzylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5668823.png)
![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-ethyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5668830.png)